Regioselective Methoxide Substitution: 6-Chloro vs. 2-Chloro Isomer Yields from the Same Reaction
When 2,6-dichloro-4-methylnicotinonitrile is treated with one equivalent of sodium methoxide in methanol at ambient temperature for 16 h, two mono-methoxylated regioisomers are formed with measurably different yields: the target compound, 6-chloro-2-methoxy-4-methylnicotinonitrile (Intermediate 114A), is obtained in 32.3% yield, whereas its regioisomer 2-chloro-6-methoxy-4-methylnicotinonitrile (Intermediate 114B) is obtained in 40.4% yield . This 8.1 percentage-point difference reflects the higher electrophilicity of the 2-position in the starting dichloride, which is activated by both the ring nitrogen and the adjacent 3-cyano group, while the 6-position is activated only by the ring nitrogen [1].
| Evidence Dimension | Isolated yield of monomethoxylated regioisomer from 2,6-dichloro-4-methylnicotinonitrile |
|---|---|
| Target Compound Data | 32.3% (5.50 g from 15.00 g starting material) |
| Comparator Or Baseline | 2-Chloro-6-methoxy-4-methylnicotinonitrile (Intermediate 114B): 40.4% (6.50 g from 15.00 g starting material) |
| Quantified Difference | 8.1 percentage points lower yield for the 6-chloro isomer; 114B:114A ratio ≈ 1.25:1 |
| Conditions | NaOMe (1.0 eq.) in MeOH, 20 °C, 16 h; purification by SFC (Lux cellulose-2 column, 10% 0.2% DEA in IPA, UV 220 nm) |
Why This Matters
Procurement decisions must recognize that the 6-chloro-2-methoxy isomer is the minor product of this regioselective reaction, which may impact its commercial availability and cost relative to the more abundant 2-chloro-6-methoxy isomer.
- [1] Bristol-Myers Squibb Company. Substituted Nitrogen Containing Compounds. WO2018/222795 A1, 2018, Page/Page column 242. Designation of 6-chloro-2-methoxy-4-methylnicotinonitrile as Intermediate 114A. View Source
